N1,1-Diphenylethane-1,2-diamine

描述

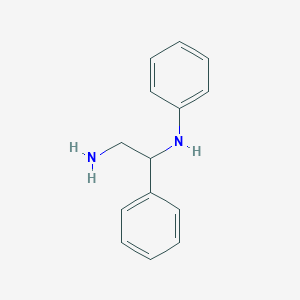

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N,1-diphenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10,14,16H,11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJPCFMMGYZWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445043 | |

| Record name | N1,1-Diphenylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42164-54-5 | |

| Record name | N1,1-Diphenylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coordination Chemistry and Ligand Design Principles Involving Diphenylethane Diamine Frameworks

Bidentate Ligational Properties of Diamine Systems

N1,1-Diphenylethane-1,2-diamine (DPEN) and its analogues are classic examples of bidentate ligands, meaning they bind to a central metal atom through two donor sites. wikipedia.org In the case of DPEN, these donor sites are the two nitrogen atoms of the amine groups. The spatial arrangement of these nitrogen atoms allows for the formation of a stable five-membered chelate ring with a metal ion. This chelation effect significantly enhances the stability of the resulting metal complex compared to coordination with two separate monodentate amine ligands.

The stereoisomers of DPEN, which include the meso form and the chiral (R,R) and (S,S) enantiomers, offer distinct coordination geometries. wikipedia.org This stereochemical diversity is fundamental in the design of catalysts for asymmetric synthesis, where the chiral ligand framework influences the stereochemical outcome of a reaction. The phenyl groups on the diamine backbone also contribute to the ligand's properties by introducing steric bulk and influencing the electronic environment of the metal center.

Synthesis and Characterization of Metal Complexes with Diphenylethane Diamine Ligands

The synthesis of metal complexes with diphenylethane diamine ligands typically involves the reaction of a suitable metal salt with the diamine ligand in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure, geometry, and electronic properties.

A wide range of transition metal complexes incorporating the diphenylethane diamine framework have been synthesized and studied. These complexes often exhibit distinct geometries and magnetic properties depending on the metal ion and the specific diamine ligand used. For instance, octahedral geometries are commonly observed for Co(II) and Ni(II) complexes, as suggested by magnetic susceptibility and spectroscopic data. researchgate.netnih.gov Similarly, Cu(II) complexes can adopt square-planar or distorted octahedral geometries. researchgate.net

The formation of these complexes is typically achieved by reacting the metal chloride or acetate (B1210297) salt with the diamine ligand in an alcoholic medium. researchgate.netnih.gov The resulting complexes can be characterized by techniques such as Fourier-transform infrared (FTIR) spectroscopy, which shows the coordination of the nitrogen atoms to the metal center, and UV-Vis spectroscopy, which provides information about the d-d electronic transitions within the metal ion's d-orbitals. nih.gov Molar conductivity measurements can confirm the electrolytic or non-electrolytic nature of the complexes. researchgate.netnih.gov

Table 1: Examples of Transition Metal Complexes with Diamine Ligands and Their Characterization

| Metal Ion | Ligand Type | Proposed Geometry | Key Characterization Techniques | Reference |

| Co(II) | Schiff Base | Octahedral | Magnetic Susceptibility, Conductivity | researchgate.net |

| Ni(II) | Schiff Base | Octahedral | Magnetic Susceptibility, UV-Vis | nih.gov |

| Cu(II) | Schiff Base | Square-Planar | Magnetic Susceptibility, UV-Vis | |

| Fe(III) | Schiff Base | Octahedral | Magnetic Susceptibility | nih.gov |

| Ru(II) | Polypyridyl | Octahedral | NMR, ESI-MS | duke.edu |

| Rh(III) | Polypyridyl | Octahedral | X-ray Crystallography | rsc.org |

| V(IV)O | Schiff Base | Six-coordinated | IR, UV-Vis, Magnetic Susceptibility | researchgate.net |

This table is for illustrative purposes and includes various diamine-based ligands, not exclusively this compound.

The basic diphenylethane diamine framework can be systematically modified to fine-tune the properties of the resulting metal complexes for specific applications, particularly in catalysis. These modifications aim to enhance catalytic activity, selectivity (especially enantioselectivity), and stability.

A common and effective modification is the N-sulfonylation of the diamine. For example, N-tosylated diphenylethylenediamine (TsDPEN) is a well-known ligand precursor for highly efficient catalysts used in asymmetric transfer hydrogenation. wikipedia.org The sulfonylation introduces a bulky and electron-withdrawing tosyl group, which can influence the steric and electronic environment of the metal center, thereby enhancing enantioselectivity. The synthesis of these sulfonated ligands can be achieved by reacting the diamine with the corresponding sulfonyl chloride in the presence of a base. mdpi.com

Another advanced design strategy involves incorporating the diphenylethane diamine framework into a "tethered" ligand system within a half-sandwich complex. wikipedia.org In these complexes, a cyclopentadienyl-type ligand occupies one face of the metal, while the bidentate diamine and other ligands occupy the remaining coordination sites. A "tether" can be introduced by functionalizing the cyclopentadienyl (B1206354) ring with a side chain that can also coordinate to the metal center. This creates a more rigid and defined catalytic pocket, which can lead to improved control over the catalytic process. Ruthenium and osmium are common metals used in these types of complexes, which have shown promise in transfer hydrogenation reactions. nih.gov The design of these tethered ligands allows for the creation of a hemilabile system, where one of the donor atoms of the tether can reversibly bind and unbind to the metal center, a feature that can be crucial for the catalytic cycle. nih.gov

Chiral imidazolium (B1220033) salts derived from diphenylethane diamine can serve as precursors for N-heterocyclic carbene (NHC) ligands. These NHCs are strong sigma-donors and have become ubiquitous in catalysis. The synthesis of these imidazolium salts typically involves the reaction of the chiral diamine with an appropriate reagent to form the imidazolium ring. mdpi.com These salts can then be used to generate the corresponding NHC ligand in situ or isolated and subsequently reacted with a metal precursor to form the desired catalyst. The chirality of the diamine backbone is transferred to the NHC ligand, which in turn can induce high levels of enantioselectivity in various catalytic transformations, including aldol (B89426) reactions. mdpi.com

Ligand Design for Enhanced Catalytic Performance and Selectivity

Stereochemical Aspects of Chiral Diamine Ligands (e.g., C2-Symmetry)

The concept of C2-symmetry is a cornerstone in the design of chiral ligands for enantioselective catalysis. rsc.org This symmetry element reduces the number of possible diastereomeric transition states, which can lead to higher enantioselectivity in chemical reactions. Chiral ligands based on the (R,R)- or (S,S)-1,2-diphenylethylenediamine backbone are prime examples of C2-symmetric ligands. rsc.orgrsc.org

Impact of Ligand Structure on Coordination Geometry and Stability

In the case of this compound, the gem-diphenyl substitution on one nitrogen atom introduces significant steric hindrance. This bulk is expected to heavily influence the coordination geometry around a metal center. It could favor the formation of complexes with lower coordination numbers or lead to distorted geometries to accommodate the bulky phenyl groups. For example, in a square planar or octahedral complex, the two phenyl groups would likely orient themselves to minimize steric clashes with other ligands and the metal center itself.

A study on lanthanide complexes with multidentate ligands has shown that the formation of stable 1:1, 1:2, or 1:3 (metal:ligand) complexes in solution can be determined, and their stability constants (βn) can be calculated. nih.gov However, no such stability data has been found for complexes of this compound. The unsymmetrical nature of the ligand, with one highly sterically demanding and one much less hindered coordination site, would likely result in different thermodynamic and kinetic stabilities compared to its symmetrically substituted analogs. A comprehensive search of chemical databases and literature did not yield any crystal structures or experimentally determined stability constants for metal complexes of this compound, which are essential for a detailed and accurate discussion on this topic.

Mechanistic Investigations of Diamine Catalyzed Reactions

Elucidation of Catalytic Cycles in Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation are cornerstone methodologies for synthesizing chiral molecules, particularly alcohols and amines. acs.org Complexes of N¹,1-Diphenylethane-1,2-diamine with transition metals, especially ruthenium, have proven to be exceptionally effective catalysts for these transformations. Mechanistic investigations have concentrated on identifying key intermediates and understanding the intricate roles of each component within the catalytic cycle.

In both asymmetric hydrogenation and transfer hydrogenation, metal-hydride species are universally recognized as the pivotal intermediates that execute the reduction of the prochiral substrate. nih.gov The catalytic cycle, especially for the extensively studied ruthenium-diamine systems, is initiated by the formation of a ruthenium hydride. nih.gov This intermediate is the active species that delivers a hydride to the substrate, a critical step that dictates the stereochemical outcome of the product.

For the hydrogenation of ketones, the generally accepted mechanism involves the reaction of a Ru(II) precursor with hydrogen gas to generate a metal-hydride. The substrate then coordinates to this complex, followed by the insertion of the hydride to the carbonyl carbon, which results in a metal-alkoxide intermediate. Finally, reaction with an alcohol or hydrogen gas regenerates the active catalyst and releases the chiral product. Detailed mechanistic explorations of ruthenium-based catalysts have underscored the critical role of these metal hydride intermediates. nih.gov

Transfer hydrogenation employs a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine (B128534) mixture, in place of molecular hydrogen. encyclopedia.pub The presence of a base is often essential for catalytic efficiency. encyclopedia.pubmdpi.com The base can fulfill multiple functions, including facilitating the deprotonation of the hydrogen donor to form the active metal-hydride species. acs.org For example, when isopropanol is used, a base promotes the formation of the ruthenium hydride by assisting in the elimination of acetone. nih.gov

The choice of hydrogen donor and base can profoundly affect both the reaction rate and the enantioselectivity. encyclopedia.pub For instance, the formic acid/triethylamine system is known to provide excellent enantioselectivities in the reduction of various ketones. nih.gov Studies have shown that varying the ratio of formic acid to triethylamine can influence the reduction speed and selectivity in asymmetric transfer hydrogenation reactions. encyclopedia.pubnih.gov

This table illustrates how the choice of hydrogen donor and base can impact the outcome of the Ru-TsDPEN catalyzed transfer hydrogenation of acetophenone.

| Hydrogen Donor | Base | Conversion (%) | Enantiomeric Excess (ee, %) |

| Isopropanol | K₂CO₃ | >97 | >97 |

| Formic Acid | Triethylamine | >99 | 98 |

| Isopropanol | None | Low | Low |

Mechanistic Role of Diamine Structure in Chiral Induction

The structure of the diamine ligand is the primary factor controlling the stereochemical course of the reaction. The substituents on the nitrogen atoms and the conformation of the diamine backbone collaborate to forge a distinct chiral environment around the metal center. nih.gov

The substituents on the nitrogen atoms of N¹,1-Diphenylethane-1,2-diamine significantly influence the catalyst's performance. nih.gov While the primary amine groups are crucial for metal coordination, their modification allows for the fine-tuning of the ligand's steric and electronic properties. researchgate.netmdpi.comdntb.gov.ua

Steric Effects: Bulky groups near the nitrogen atoms can sterically direct the approach of the substrate to the metal's active site, favoring one orientation and leading to high enantioselectivity. nih.gov The two phenyl groups on the ethane (B1197151) backbone of the ligand are major contributors to this steric control.

Electronic Effects: The electronic nature of the N-substituents modulates the electron density at the metal center. researchgate.netchemrxiv.org This, in turn, affects the catalyst's reactivity and its interaction with the substrate. Electron-donating groups can increase the electron density on the metal, potentially enhancing the rate of key steps in the catalytic cycle. nih.gov

A crucial feature of highly effective diamine ligands, including derivatives of N¹,1-Diphenylethane-1,2-diamine, is the N-H group. This group is believed to form a hydrogen bond with the substrate's carbonyl group, locking it into a specific orientation during the hydride transfer step. This "bifunctional" metal-ligand mechanism is a key aspect of the proposed outer-sphere pathway for these hydrogenations.

High enantioselectivity is strongly linked to the conformational rigidity of the diamine ligand. nih.gov Upon coordination to the metal, the diamine forms a five-membered chelate ring that adopts a specific gauche conformation. The inherent chirality of the diamine backbone dictates the preference for one conformation (δ or λ) over the other.

A rigid ligand maintains a well-defined chiral pocket around the active site throughout the catalytic cycle. nih.gov This rigidity, enforced by the bulky phenyl groups in N¹,1-Diphenylethane-1,2-diamine, minimizes the number of accessible transition states, ensuring the reaction proceeds predominantly through the lowest energy pathway to yield the desired enantiomer. The importance of catalyst conformation in asymmetric catalysis has been highlighted as a crucial factor in enantiodiscrimination. nih.gov

Computational methods, particularly Density Functional Theory (DFT), have provided profound insights into the reaction transition states. acs.orgnih.gov These models allow for the detailed analysis of the three-dimensional arrangement of the catalyst and substrate at the critical stereodetermining step.

Transition state modeling has consistently supported the importance of the N-H···O hydrogen bond between the diamine ligand and the ketone substrate. These calculations illustrate a six-membered pericyclic transition state involving the Ru-H bond, the substrate's C=O group, and the ligand's N-H group. This organized assembly explains the high efficiency and stereoselectivity observed. DFT calculations can quantify the energy differences between the transition states leading to the major and minor products, which often correlate well with experimentally observed enantiomeric excesses.

Radical Processes in Diamine-Mediated Transformations

While N1,1-Diphenylethane-1,2-diamine is a cornerstone in asymmetric catalysis, particularly in metal-catalyzed hydrogenations, its direct and independent role in mediating radical processes is an emerging area of investigation. The involvement of chiral diamines in radical reactions is often in the context of a ligand for a metal catalyst that facilitates single-electron transfer (SET) processes. acs.orgnih.gov In these systems, the diamine's chiral scaffold is crucial for controlling the stereochemical outcome of the radical reaction.

Transition-metal-catalyzed radical reactions represent a powerful strategy for the formation of enantiomerically enriched molecules, combining the unique reactivity of radicals with the stereocontrol of chiral metal complexes. rsc.org For instance, iron, being an abundant and non-toxic metal, has been used with chiral bis(pyridylmethyl)diamine ligands in C(sp³)–H amination reactions that proceed through a proposed radical mechanism. rsc.org Although not involving this compound itself, these studies provide a blueprint for how chiral diamines can operate in radical transformations. The mechanism often involves the metal center promoting the formation of a radical species, with the chiral ligand dictating the facial selectivity of the subsequent bond formation.

Furthermore, copper-catalyzed diaminations of olefins have been reported to potentially proceed through a radical mechanism. nih.gov In such cases, the chiral diamine ligand is essential for achieving high enantioselectivity. The concept of single-electron transfer (SET) is fundamental to these radical pathways, where an electron is transferred to or from a substrate to generate a radical ion. sigmaaldrich.comlibretexts.org The merger of photoredox catalysis with organo- or metallo-catalysis has significantly expanded the scope of radical reactions, allowing for the use of a wider range of radical precursors under mild conditions. acs.orgnih.gov

While direct evidence for this compound as a primary organocatalyst in radical reactions is not yet abundant, its derivatives and analogous structures are being explored. The following table illustrates the performance of a chiral iron catalyst with a diamine ligand in an asymmetric radical carboazidation of styrenes, showcasing the potential for high enantioselectivity in such transformations.

Table 1: Enantioselective Radical Carboazidation of Styrenes with a Chiral Iron-Diamine Catalyst

| Entry | Styrene Derivative | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | Styrene | 85 | 90 |

| 2 | 4-Methylstyrene | 82 | 91 |

| 3 | 4-Chlorostyrene | 78 | 88 |

| 4 | 2-Vinylnaphthalene | 80 | 92 |

This table presents data adapted from studies on iron-catalyzed asymmetric radical carboazidation, illustrating the high yields and enantioselectivities achievable with chiral diamine ligands in radical reactions. rsc.org

Activation Mechanisms in Organocatalysis (e.g., Lewis Acid Interactions)

In the absence of a metal, this compound and its derivatives can function as true organocatalysts. The activation mechanisms in these contexts are diverse and can involve interactions analogous to those of Lewis acids. princeton.edu Chiral, non-racemic 1,2-diamines have been a significant force in the development of organocatalysis.

One of the primary modes of activation by chiral primary and secondary amines is the formation of enamines or iminium ions. nih.gov Iminium catalysis, in particular, is a powerful strategy in which the chiral amine condenses with an α,β-unsaturated aldehyde or ketone. This process lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it more susceptible to nucleophilic attack, a mode of activation that emulates Lewis acid catalysis. princeton.edu The chiral environment provided by the diamine, such as this compound, then directs the approach of the nucleophile, leading to a highly enantioselective transformation.

Beyond covalent interactions, non-covalent interactions such as hydrogen bonding play a critical role. The amine functionalities of the diamine can act as hydrogen-bond donors, activating an electrophile and organizing the transition state. This is a form of Brønsted acid catalysis, which can work in concert with other activation modes. In some cases, acidic additives are crucial for facilitating catalytic turnover, likely by acting as proton shuttles during enamine/iminium tautomerizations and inducing the desired stereochemistry through ammonium (B1175870) N-H hydrogen bonding. acs.org

The N-tosylated derivative of 1,2-diphenylethylenediamine, TsDPEN, is a well-known ligand for asymmetric transfer hydrogenation. wikipedia.org While this is a metal-catalyzed process, the amine ligand is not merely a spectator. It is proposed to participate in a metal-ligand bifunctional mechanism where the N-H proton of the ligand is transferred to the substrate in the transition state, highlighting the active role of the diamine backbone in the catalytic cycle. A chiral diamine ligand for cooperative metal-Brønsted acid catalyzed reductive amination has also been reported. sigmaaldrich.com

The following table shows the results of a Michael addition reaction catalyzed by different bifunctional organocatalysts derived from chiral diamines, demonstrating how structural modifications to the diamine scaffold influence catalytic activity and selectivity.

Table 2: Organocatalytic Michael Addition of Acetylacetone to trans-β-Nitrostyrene

| Catalyst Type | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Cyclohexane-1,2-diamine derived with Benzene-1,2-diamine H-bond donor | 93 | up to 41 |

| (S)-Quininamine analogue | 41 | up to 72 |

This table compares the catalytic activity of different chiral diamine-based organocatalysts in a Michael addition reaction, highlighting the impact of the catalyst structure on conversion and enantioselectivity. Data adapted from a study on benzene-1,2-diamine-derived organocatalysts. rsc.org

Advanced Spectroscopic and Structural Characterization of N1,1 Diphenylethane 1,2 Diamine Complexes and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

¹H NMR for Proton Environmentsnih.govchemicalbook.com

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons present in a molecule and their immediate electronic environment. For N¹,¹-Diphenylethane-1,2-diamine, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons of the phenyl groups and the aliphatic protons of the ethane (B1197151) bridge.

A representative ¹H NMR spectrum of a related compound, 1,2-diphenylethane, shows a sharp singlet at approximately 2.92 ppm, which is attributed to the four protons of the ethylene (B1197577) bridge (–CH₂–CH₂–). The aromatic protons of the two phenyl groups appear as a complex multiplet in the region of 7.15-7.30 ppm. chemicalbook.comrsc.org

In the case of N¹,¹-Diphenylethane-1,2-diamine, the introduction of the amino groups leads to additional signals and a more complex splitting pattern. The protons on the ethane bridge are no longer chemically equivalent and will show distinct signals. The methine protons (–CH(Ph)₂) and the methylene (B1212753) protons (–CH₂–NH₂) will have different chemical shifts and will be coupled to each other. The N-H protons of the amino groups will also give rise to signals, the position of which can vary depending on the solvent and concentration.

| Proton Type | Typical Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 7.0 - 7.5 |

| Methine (CH) | 4.0 - 4.5 |

| Methylene (CH₂) | 2.5 - 3.5 |

| Amine (NH₂) | 1.0 - 3.0 (variable) |

¹³C NMR for Carbon Backbone and Substituentsnih.gov

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the number of different carbon environments.

For a similar compound, 1,2-diphenylethane, the ¹³C NMR spectrum shows a signal for the aliphatic carbons of the ethane bridge at approximately 38 ppm. The aromatic carbons of the phenyl groups appear in the region of 126-142 ppm. chemicalbook.com

In N¹,¹-Diphenylethane-1,2-diamine, the carbon spectrum will be more complex due to the presence of the amino groups and the non-symmetrical nature of the molecule. The carbon atom bearing the two phenyl groups (C-1) will have a chemical shift significantly different from the carbon atom bonded to the primary amino group (C-2). The chemical shifts of the aromatic carbons will also be affected by the substitution pattern.

| Carbon Type | Typical Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 125 - 145 |

| Methine (C-1) | 60 - 70 |

| Methylene (C-2) | 40 - 50 |

X-ray Crystallography for Absolute Configuration and Solid-State Structurenih.govwikipedia.orgcymitquimica.com

X-ray crystallography is a technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This method is invaluable for determining the absolute configuration of chiral molecules and for understanding the intermolecular interactions that govern the solid-state packing.

For chiral diamines like N¹,¹-Diphenylethane-1,2-diamine, X-ray crystallography can be used to unambiguously determine the (R) or (S) configuration at the stereogenic centers. The crystal structure of a related compound, (1R,2R)-1,2-Diphenylethylene-1,2-diamine, has been determined, confirming its absolute stereochemistry. The analysis of the crystal packing reveals the presence of intermolecular hydrogen bonds between the amino groups, which play a crucial role in stabilizing the crystal lattice.

The Cambridge Structural Database (CSD) contains crystal structure data for related compounds, which can provide insights into the expected solid-state structure of N¹,¹-Diphenylethane-1,2-diamine and its derivatives. nih.gov For instance, the crystal structure of N,N'-diphenylethane-1,2-diamine has been deposited with the CCDC number 271834. nih.gov

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Coordination Modeschemicalbook.comcymitquimica.com

Fourier-transform infrared (FT-IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of different bonds are characteristic of the functional groups present.

The FT-IR spectrum of N¹,¹-Diphenylethane-1,2-diamine is expected to show characteristic absorption bands for the N-H and C-N bonds of the amino groups, as well as the C-H and C=C bonds of the aromatic rings and the ethane backbone.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1000 - 1350 |

When N¹,¹-Diphenylethane-1,2-diamine acts as a ligand in a metal complex, the FT-IR spectrum can provide information about the coordination mode. The coordination of the amino groups to a metal center will cause a shift in the N-H and C-N stretching frequencies, which can be used to confirm the formation of the complex and to probe the nature of the metal-ligand bond.

Chiroptical Methods for Enantiopurity Assessment

Chiroptical methods are a group of analytical techniques that are sensitive to the chirality of molecules. These methods are essential for determining the enantiomeric purity of chiral compounds.

Optical Rotation Measurements ([α]D)nih.govwikipedia.orgsigmaaldrich.com

Optical rotation is the rotation of the plane of polarized light by a chiral substance. The specific rotation, [α]D, is a characteristic physical property of a chiral compound and is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, the solvent, and the concentration.

The enantiomers of a chiral compound will rotate the plane of polarized light by equal amounts but in opposite directions. For example, the (R,R)-enantiomer of 1,2-diphenyl-1,2-ethylenediamine has a specific rotation of [α]²³D = +106 ± 1° in methanol (B129727). wikipedia.org The corresponding (S,S)-enantiomer will have a specific rotation of -106 ± 1° under the same conditions. A racemic mixture (a 1:1 mixture of both enantiomers) will have a specific rotation of zero.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a critical technique for the separation of enantiomers. In the context of N¹,1-Diphenylethane-1,2-diamine, also known as 1,2-Diphenylethane-1,2-diamine (B1144217) (DPEN), its derivatives are frequently employed to create Chiral Stationary Phases (CSPs). The enantioselective separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the CSP. bgb-analytik.comphenomenex.com Effective chiral recognition requires at least three points of interaction, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. youtube.comnih.gov

Derivatives of DPEN are particularly effective as "Pirkle-type" or brush-type CSPs. phenomenex.comsigmaaldrich.com These are synthesized by chemically bonding the chiral diamine selector to a support, typically silica (B1680970) gel. For instance, an N-3,5-dinitrobenzoylated, (R,R)-1,2-diphenyl-1,2-ethanediamine-derived CSP has demonstrated high efficiency in the baseline separation of asymmetrically substituted diarylmethanols and 1,1-diarylethanols. nih.gov Optimal separations on this type of column were achieved using a mobile phase of 1% 2-propanol in n-heptane, highlighting the importance of mobile phase composition in achieving resolution. nih.gov

The performance of these CSPs is also influenced by their structural characteristics. Polymeric CSPs based on (1S,2S)-(-)-1,2-diphenylethylenediamine derivatives have been developed and evaluated. researchgate.net These polymeric phases can exhibit complementary separation capabilities, and minor structural changes to the chiral selector can lead to significant differences in enantioselectivity. youtube.comresearchgate.net The choice between normal-phase, reversed-phase, or polar organic mobile phases is crucial, with normal-phase solvents often being the first choice for Pirkle-type columns. bgb-analytik.comnih.gov The selection process often involves screening a library of different CSPs and mobile phase compositions to find the optimal conditions for a specific racemic mixture. phenomenex.com

Below is a table summarizing examples of chiral stationary phases derived from or related to DPEN for HPLC applications.

| Chiral Stationary Phase (CSP) | Analyte Type | Mobile Phase Example | Key Findings |

| N-3,5-dinitrobenzoyl-(R,R)-DPEN on silica nih.gov | Asymmetrically substituted diarylmethanols | 1% 2-propanol in n-heptane | Achieved fast and efficient baseline separation. nih.gov |

| Polymeric (1S,2S)-DPEN derivatives (P-CAP-DP) researchgate.net | Various chiral compounds | Heptane/Ethanol/TFA (90/10/0.1%) | Showed complimentary separation capabilities between different derivatives. researchgate.net |

| Polysaccharide-based (Amylose/Cellulose) nih.goveijppr.com | Broad range of chiral drugs | n-Hexane/Isopropanol (B130326), Methanol | High efficiency and broad applicability; separation mechanism involves inclusion and intermolecular interactions. nih.goveijppr.com |

Electrochemical Studies of Diamine Metal Complexes (e.g., Polarography, Cyclic Voltammetry)

Electrochemical methods like cyclic voltammetry (CV) are powerful tools for investigating the redox properties, stability, and reaction mechanisms of metal complexes. wur.nl For diamine metal complexes, CV can provide insights into the electron transfer processes (e.g., Cu(II)/Cu(I) couple), the stability of the complex at different pH values, and the influence of the ligand structure on the redox potential. researchgate.netresearchgate.net

Studies on copper(II) complexes with ethylenediamine (B42938) (en) and its N-alkylated derivatives serve as a valuable model for understanding the potential electrochemical behavior of N¹,1-Diphenylethane-1,2-diamine (DPEN) complexes. The cyclic voltammetric behavior of these systems often shows a quasi-reversible, one-electron charge transfer process that can be influenced by preceding or subsequent chemical reactions. researchgate.netresearchgate.net

The key parameters obtained from a cyclic voltammogram include the cathodic peak potential (Epc), the anodic peak potential (Epa), and the corresponding peak currents (Ipc and Ipa). The formal potential (E°'), an indicator of the thermodynamic ease of the redox process, can be estimated from these values. The structure of the diamine ligand, including steric hindrance from substituents like the phenyl groups in DPEN, significantly influences the stability of the metal complex and, consequently, its electrochemical response. For instance, increasing steric bulk on the nitrogen atoms generally shifts the reduction potential, making the complex easier or harder to reduce. researchgate.net The pH of the solution is another critical factor, as protonation of the diamine can affect its coordination to the metal ion. researchgate.net

The following table presents typical data that can be obtained from cyclic voltammetry studies of Cu(II)-diamine complexes.

| Complex System | pH | Scan Rate (mV/s) | Cathodic Peak Potential (Epc, V vs. Ag/Ag+) | Key Observation |

| Cu(II)-ethylenediamine (1:100) researchgate.net | 9.10 | 25 | -0.35 (approx.) | Quasi-reversible one-electron transfer. researchgate.net |

| Cu(II)-ethylenediamine (1:100) researchgate.net | 10.85 | 25 | -0.40 (approx.) | Cathodic shift in Epc with increasing pH indicates more difficult reduction. researchgate.net |

| Cu(II)-tetraethylethylenediamine researchgate.net | 9.10 | Not specified | Anodic shift compared to ethylenediamine complex | Anodic shift indicates that the complex is easier to reduce due to steric factors. researchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

The thermal decomposition of diamine metal complexes typically proceeds in distinct stages. researchgate.netmdpi.com The first stage, usually occurring at lower temperatures (below 150°C), corresponds to the loss of lattice or hydrated water molecules. researchgate.net Subsequent stages at higher temperatures involve the loss of coordinated water, anions, and finally, the decomposition of the organic ligand itself. researchgate.netmdpi.com The final residue is often a stable metal oxide or the pure metal, the mass of which can be compared to the theoretical value to corroborate the complex's stoichiometry. ijmra.usresearchgate.net

For example, a hypothetical TGA study of a hydrated metal complex of DPEN, such as [M(DPEN)₂(OAc)₂]·2H₂O, would be expected to show an initial mass loss corresponding to the two water molecules, followed by the loss of acetate (B1210297) anions, and finally the decomposition of the DPEN ligands at much higher temperatures.

| Decomposition Stage | Temperature Range (°C) | Mass Loss | Assignment |

| 1 | 70 - 110 | Variable | Loss of lattice/hydrated solvent molecules (e.g., H₂O). researchgate.netmdpi.com |

| 2 | 110 - 250 | Variable | Loss of coordinated solvent molecules or volatile anions. researchgate.net |

| 3 | 250 - 500+ | Variable | Decomposition and loss of the organic ligand (e.g., DPEN). mdpi.com |

| 4 | >500 | - | Formation of stable final residue (e.g., metal oxide). researchgate.net |

Surface Characterization Techniques for Supported Catalysts (e.g., SEM, BET, XRD)

When N¹,1-Diphenylethane-1,2-diamine is used as a ligand in a metal complex that is immobilized on a solid support to create a heterogeneous catalyst, a suite of surface characterization techniques is employed to analyze the material's physical and structural properties. These properties are directly linked to the catalyst's activity, selectivity, and stability. researchgate.netmdpi.com

X-Ray Diffraction (XRD) is used to determine the crystalline structure of the catalyst. The XRD pattern provides information on the phase of the support material and the crystalline nature of the metal species. mdpi.com Sharp diffraction peaks indicate a well-ordered crystalline structure, while broad peaks can suggest amorphous materials or very small, highly dispersed nanoparticles. researchgate.net For instance, XRD can confirm the crystal planes of a metal like palladium or copper dispersed on a support such as activated carbon or nanodiamonds. mdpi.com

Scanning Electron Microscopy (SEM) provides high-resolution images of the catalyst's surface morphology. It reveals the shape, size, and texture of the support particles and the distribution of the catalytic species on the surface. researchgate.net Energy-Dispersive X-ray Spectroscopy (EDS or EDX), often coupled with SEM, provides elemental analysis, confirming the presence and mapping the distribution of the metal and other elements from the complex on the support. mdpi.com

Brunauer-Emmett-Teller (BET) analysis , based on N₂ adsorption-desorption isotherms, is the standard method for determining the specific surface area, pore volume, and pore size distribution of the porous support material. researchgate.net A high surface area is generally desirable for supported catalysts as it allows for greater dispersion of active sites, potentially enhancing catalytic activity.

These techniques collectively provide a comprehensive picture of the supported catalyst's structure, which is vital for understanding its performance and for rational design of improved catalytic systems.

| Technique | Information Provided | Relevance to Supported DPEN-Complex Catalysts |

| X-Ray Diffraction (XRD) researchgate.netmdpi.com | Crystalline structure, phase identification, particle size (via Scherrer equation). | Confirms the structure of the support and the nature of the deposited metal species (e.g., metallic Pd, CuO). |

| Scanning Electron Microscopy (SEM) researchgate.net | Surface morphology, particle shape and size, topography. | Visualizes how the metal complex is distributed on the support surface and assesses the support's physical structure. |

| Brunauer-Emmett-Teller (BET) researchgate.net | Specific surface area, pore volume, pore size distribution. | Quantifies the surface area available for catalysis and characterizes the porosity of the support material. |

Computational Chemistry and Theoretical Studies of N1,1 Diphenylethane 1,2 Diamine Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the electronic structure and geometry of molecules. researchgate.net By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties at a manageable computational cost.

For derivatives of 1,2-diphenylethane-1,2-diamine (B1144217), DFT calculations are crucial for determining the preferred conformations and the associated geometric parameters. The ethylenediamine (B42938) backbone can adopt various conformations, with the gauche and anti (or trans) forms being of particular interest. Computational studies have shown that for the parent 1,2-diphenylethane, there is a small energy difference between the synclinal (gauche) and antiperiplanar (anti) conformations of the phenyl groups. The conformational flexibility is a key feature, enabling these ligands to adapt their geometry upon coordination to a metal center, which is a critical aspect of their function in catalysis.

Table 1: Representative Optimized Geometrical Parameters for a 1,2-Diphenylethane-1,2-diamine Derivative (Illustrative)

| Parameter | Value |

|---|---|

| C-C (ethane) bond length | ~1.54 Å |

| C-N bond length | ~1.47 Å |

| C-C (phenyl) bond length | ~1.40 Å |

| C-H bond length | ~1.09 Å |

| N-H bond length | ~1.01 Å |

| C-C-N bond angle | ~110° |

| H-N-H bond angle | ~107° |

Note: These are typical values and the actual optimized parameters can vary depending on the specific derivative and the level of theory used.

Furthermore, DFT calculations provide valuable information about the electronic properties of the molecule. The analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. Additionally, the distribution of these orbitals reveals the nucleophilic and electrophilic sites within the molecule. For instance, in diamine ligands, the lone pairs of the nitrogen atoms are typically the dominant contributors to the HOMO, highlighting their role as electron donors in coordinating with metal centers.

Quantum Mechanical Calculations for Chiroptical Properties (e.g., Optical Rotation)

Chiroptical properties, such as optical rotation, are defining features of chiral molecules. The experimental measurement of specific rotation is a standard method for characterizing enantiomers. For the enantiomers of 1,2-diphenylethane-1,2-diamine (DPEN), the specific rotation values have been reported. The (1R,2R)-enantiomer exhibits a specific rotation of [α]D²³ = +106±1° in methanol (B129727). wikipedia.org

Quantum mechanical calculations, particularly time-dependent density functional theory (TD-DFT), have become a reliable tool for predicting the chiroptical properties of chiral molecules. nih.govsigmaaldrich.com These calculations can determine the sign and magnitude of the optical rotation, which is invaluable for assigning the absolute configuration of newly synthesized chiral compounds. The CAM-B3LYP functional in combination with an augmented correlation-consistent basis set, such as aug-cc-pVDZ, has been shown to provide reliable predictions of optical rotation for a variety of organic molecules. sigmaaldrich.com

The calculation of optical rotation involves determining the frequency-dependent electric dipole-magnetic dipole polarizability tensor. nih.gov For molecules with conformational flexibility, it is often necessary to calculate the optical rotation for several low-energy conformers and then compute a Boltzmann-weighted average to obtain a value that can be compared with experimental data. While specific quantum mechanical calculations of the optical rotation for N¹,¹-diphenylethane-1,2-diamine are not prominently featured in the literature, the established methodologies provide a clear path for such investigations. nih.gov

Molecular Modeling of Catalytic Transition States and Reaction Pathways

Derivatives of 1,2-diphenylethane-1,2-diamine, particularly the N-tosylated version (TsDPEN), are key ligands in highly efficient catalysts for asymmetric transfer hydrogenation, such as the Noyori-type catalysts. wikipedia.org Molecular modeling and DFT calculations have been instrumental in elucidating the mechanism of these catalytic reactions.

A computational study on the asymmetric transfer hydrogenation of imines using the chiral catalyst Ru(II)Cl(η⁶-p-cymene)[(S,S)-N-p-tosyl-1,2-diphenylethylenediamine] has provided significant insights into the reaction mechanism. researchgate.net This study, using DFT methods, investigated the ionic mechanism of the reaction. The calculations revealed that the reaction preferentially proceeds to the (R)-amine product, which is in agreement with experimental observations. researchgate.net

The study identified and characterized the transition state structures for the hydrogenation of protonated 1-methyl-3,4-dihydroisoquinoline. The stabilization of the favored transition state was found to be influenced by a CH/π interaction between the η⁶-p-cymene ligand of the catalyst and the substrate molecule. researchgate.net Such detailed understanding of the transition states and reaction pathways is crucial for explaining the origin of enantioselectivity and for the rational design of improved catalysts. Further computational studies on Noyori-type catalysts have highlighted the importance of hydrogen bonding interactions involving the SO₂ group of the TsDPEN ligand in directing the stereochemical outcome of the reaction. nih.govacs.org

Table 2: Key Interactions in the Transition State of a Ru-TsDPEN Catalyzed Hydrogenation

| Interacting Fragments | Type of Interaction | Role in Catalysis |

|---|---|---|

| Ru-H and Substrate | Hydride Transfer | Key bond-forming step |

| N-H and Substrate | Hydrogen Bonding | Substrate activation and orientation |

| η⁶-arene and Substrate | CH/π Interaction | Stabilization of the transition state, enantioselectivity |

Prediction of Structure-Activity Relationships based on Computational Data

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Selectivity Relationship (QSSR) studies are computational methodologies aimed at correlating the structural or physicochemical properties of a series of compounds with their biological activity or catalytic performance. nih.gov For chiral ligands like derivatives of 1,2-diphenylethane-1,2-diamine, QSAR and QSSR can be powerful tools for predicting their effectiveness in asymmetric catalysis and for guiding the synthesis of new, more selective ligands.

In the context of asymmetric catalysis, a QSSR model might correlate descriptors of the ligand structure with the enantiomeric excess (ee) of the product. The descriptors used in these models can be derived from computational chemistry and can include steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., partial charges, dipole moments, HOMO/LUMO energies), and topological indices.

While specific QSAR/QSSR studies focusing solely on N¹,¹-diphenylethane-1,2-diamine are not widely reported, the principles of these methods are broadly applicable. For a series of related diamine ligands, a QSAR model could be developed by:

Synthesizing a library of ligands with systematic structural variations.

Evaluating their performance in a specific asymmetric reaction to obtain experimental data on enantioselectivity.

Calculating a set of molecular descriptors for each ligand using computational methods.

Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical model that relates the descriptors to the observed enantioselectivity.

Such models can provide valuable insights into the key structural features of the ligand that govern its stereodifferentiating ability, thereby facilitating the in-silico screening and design of new generations of highly effective chiral ligands.

Biological Activity and Biomedical Relevance of Diphenylethane Diamine Derivatives

Investigation of Anticancer Potential in Structural Analogs (e.g., Induction of Apoptosis)

The search for novel anticancer agents has led to the investigation of various synthetic compounds, including derivatives of ethylenediamine (B42938). Structural analogs of N1,1-Diphenylethane-1,2-diamine have shown promise as cytotoxic agents that can induce programmed cell death, or apoptosis, in cancer cells.

One area of research has focused on N,N'-Bis(2-hydroxybenzyl)ethylenediamine derivatives. A study evaluating the in vitro cytotoxic activity of N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride (B599025) and N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride demonstrated their effectiveness against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines. nih.gov These compounds were found to exhibit concentration-dependent cytotoxic activity. nih.gov Further investigation into their mechanism of action revealed that they can cause cell cycle arrest at different phases and induce a loss of mitochondrial membrane potential in these cancer cells. nih.gov The disruption of the mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis, suggesting that these compounds trigger cancer cell death through this mechanism. nih.gov

In another study, a diamine-PEGylated derivative of oleanolic acid (OADP) was shown to have potent anti-tumor effects in hepatocellular carcinoma (HCC). mdpi.comnih.gov This compound significantly reduced the viability of HepG2 HCC cells, with a very low IC50 value of 0.14 µg/mL. nih.gov Flow cytometry analysis indicated that a high percentage (74–95%) of the cells underwent apoptosis. nih.gov The molecular mechanism was found to involve both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways. mdpi.comnih.gov This was evidenced by the upregulation of key proteins such as caspase-8, caspase-9, and caspase-3, as well as a shift in the balance of pro-apoptotic (Bak) and anti-apoptotic (Bcl-2) proteins. mdpi.com The study also noted that OADP treatment led to cell cycle arrest in the G0/G1 phase. nih.gov Apoptosis is a critical mechanism for removing damaged cells, and its deregulation is a hallmark of cancer. nih.gov The ability of these diamine derivatives to induce apoptosis highlights their potential as a foundation for the development of new anticancer therapies. nih.govnih.gov

Table 1: Anticancer Activity of Diphenylethane Diamine Analogs

| Compound | Cancer Cell Line | Observed Effect | Apoptotic Pathway Implication |

|---|---|---|---|

| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride | A549 (Lung), MDA-MB-231 (Breast), PC3 (Prostate) | Concentration-dependent cytotoxicity, cell cycle arrest, loss of mitochondrial membrane potential | Intrinsic (Mitochondrial) Pathway nih.gov |

| N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride | A549 (Lung), MDA-MB-231 (Breast), PC3 (Prostate) | Concentration-dependent cytotoxicity, cell cycle arrest, loss of mitochondrial membrane potential | Intrinsic (Mitochondrial) Pathway nih.gov |

| Diamine-PEGylated Oleanolic Acid (OADP) | HepG2 (Hepatocellular Carcinoma) | IC50 of 0.14 µg/mL, induced apoptosis in 74-95% of cells, cell cycle arrest at G0/G1 | Extrinsic (Death Receptor) and Intrinsic (Mitochondrial) Pathways mdpi.comnih.gov |

Exploration of Neurological Activity (e.g., Interaction with Neurotransmitter Receptors)

Derivatives of diphenylethane diamine have also been explored for their potential to interact with receptors in the central nervous system. The sigma-1 (σ1) receptor, in particular, has been a target of interest.

A study on a series of halogenated N,N'-diphenethylethylenediamines investigated their binding affinity for the σ1 receptor. nih.gov In this series, one aromatic ring consistently had a 3,4-dichloro substitution pattern, while the other ring was modified with fluorine, bromine, or iodine at various positions. nih.gov The results showed that these compounds bind to the σ1 receptor with Ki values ranging from 6.35 to 43.15 nM. nih.gov Structure-activity relationship analysis revealed that halogen substitution at the 3- or 4-positions of the aromatic ring led to higher binding affinities compared to substitution at the 2-position, suggesting that steric hindrance at the 2-position can reduce affinity. nih.gov Furthermore, derivatives with bromo or fluoro substituents generally displayed higher affinity than those with an iodo substituent at the same position. nih.gov

The interaction of various compounds with neurotransmitter systems like the dopamine (B1211576) and N-methyl-D-aspartate (NMDA) receptors is crucial for a range of brain functions. nih.gov The ability of diphenylethane diamine derivatives to bind to specific neural receptors, such as the σ1 receptor, suggests a potential for these compounds to modulate neurological activity and warrants further investigation for therapeutic applications in this area. nih.gov

Table 2: Neurological Receptor Binding of Diphenylethane Diamine Derivatives

| Compound Class | Receptor Target | Key Findings | Reference |

|---|---|---|---|

| Halogenated N,N'-diphenethylethylenediamines | Sigma-1 (σ1) Receptor | Binding affinities (Ki) ranged from 6.35 to 43.15 nM. Affinity is sensitive to steric bulk at the 2-position of the aromatic ring. | nih.gov |

Evaluation of Antimicrobial Properties in Schiff Base Complexes of Related Compounds

Schiff bases, which contain an azomethine group (-CH=N-), and their metal complexes are a well-studied class of compounds with a broad spectrum of biological activities, including antimicrobial effects. ijcps.comyoutube.com The formation of a complex between a Schiff base ligand and a metal ion often enhances its biological activity. nih.govnih.gov

Research on Schiff base complexes derived from diamines has demonstrated their potential as antibacterial and antifungal agents. The mode of action of these compounds may involve the formation of a hydrogen bond through the azomethine group with active centers of microbial cells, leading to interference with normal cellular processes. nih.gov

Studies on zinc(II) complexes with Schiff bases derived from glycylglycine (B550881) and various aldehydes have shown that the complexes exhibit higher antimicrobial activity than the free ligands. nih.gov For instance, against bacterial species like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, certain zinc complexes were found to be highly active. nih.gov It is believed that the chelation of the metal ion reduces the polarity of the metal atom, which in turn increases the lipophilic character of the complex. This increased lipophilicity facilitates the penetration of the complex through the lipid layer of the microorganism's membrane, thereby enhancing its antimicrobial efficacy.

Table 3: Antimicrobial Activity of Schiff Base Metal Complexes

| Schiff Base/Complex | Microorganism | Activity | Key Observation |

|---|---|---|---|

| Zinc(II) complexes of Schiff bases from glycylglycine and aldehydes | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae | Antibacterial | Complexes exhibit higher activity than the free Schiff base ligands. nih.gov |

| General Transition Metal Schiff Base Complexes | Various Bacteria and Fungi | Antibacterial and Antifungal | Complexation with metal ions generally enhances antimicrobial effects compared to the free ligands. nih.gov |

Future Research Directions and Emerging Applications of N1,1 Diphenylethane 1,2 Diamine

Development of Novel Synthetic Routes for Diverse N¹,¹-Diphenylethane-1,2-diamine Derivatives

The continued success of N¹,¹-Diphenylethane-1,2-diamine (DPEN) as a ligand and organocatalyst hinges on the ability to readily access a wide array of its derivatives. Future research is sharply focused on creating novel, efficient, and modular synthetic routes to expand the library of these valuable compounds. The aim is to fine-tune the steric and electronic properties of the ligand to achieve optimal performance in specific applications.

A key area of development is the synthesis of N,N'-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine, a strategy that can be extrapolated to the DPEN framework. researchgate.net One-pot preparation methods are being explored to streamline the synthesis of such derivatives. researchgate.net Furthermore, the synthesis of primary-tertiary diamines derived from C₂-symmetric 1,2-diphenylethane-1,2-diamine (B1144217) has been shown to be a fruitful avenue, yielding organocatalysts with high enantioselectivity. nih.gov

Recent reviews highlight the significant contributions of DPEN (also referred to as DPEDA) in the construction of a broad variety of structurally diverse bi- and multifunctional organocatalysts. mdpi.com These synthetic efforts are crucial for developing catalysts that can operate through various mechanisms, including enamine, iminium, hydrogen-bonding, and anion-binding catalysis. mdpi.com The development of multi-functional catalysts, incorporating features like hydrogen-bonding donors alongside the diamine backbone, is a particularly promising direction. mdpi.com

A recent review from 2024 underscores the ongoing interest in the asymmetric catalytic synthesis of 1,2-diamines, pointing to the continuous need for new and improved synthetic methodologies. rsc.orgresearchgate.net

Exploration of New Catalytic Transformations with N¹,¹-Diphenylethane-1,2-diamine Ligands

Ligands derived from N¹,¹-Diphenylethane-1,2-diamine have proven to be highly effective in a multitude of asymmetric catalytic transformations. A primary future direction is the expansion of their application to new and challenging reactions.

DPEN-derived ligands are well-established in asymmetric hydrogenation and transfer hydrogenation reactions, often in complex with ruthenium. nih.govwikipedia.org They are also key components in organocatalyzed reactions such as Michael additions, Mannich reactions, and Diels-Alder reactions. nih.govmdpi.com For instance, a C₂-symmetric primary-tertiary diamine derived from DPEN has been successfully employed as an organocatalyst for the asymmetric Mannich reaction of cyclic N-sulfonyl trifluoromethylated ketimines, affording products with high enantioselectivity (73-96% ee). nih.gov

The exploration of DPEN-based ligands in metal-catalyzed cross-coupling reactions is another active area of research. Nickel(II) complexes featuring chiral ligands derived from (1R,2R)-1,2-diphenylethane-1,2-diamine have shown significant catalytic activity in asymmetric Michael additions. researchgate.net

Future efforts will likely focus on applying these catalytic systems to a broader range of substrates and reaction types, including C-H functionalization and the synthesis of complex, high-value molecules. The development of catalysts that can perform desymmetrization reactions on meso compounds is also a significant area of interest. wikipedia.org

Table 1: Selected Catalytic Applications of N¹,¹-Diphenylethane-1,2-diamine Derivatives

| Catalyst Type | Reaction | Substrate Example | Product | Enantiomeric Excess (ee) | Reference |

| C₂-symmetric primary-tertiary diamine | Asymmetric Mannich Reaction | Cyclic N-sulfonyl trifluoromethylated ketimines and methyl ketones | Benzo-fused cyclic sulfamidate N-heterocycles | 73-96% | nih.gov |

| (cymene)Ru(S,S-TsDPEN) | Asymmetric Transfer Hydrogenation | Benzil (B1666583) | (R,R)-hydrobenzoin | High | wikipedia.org |

| Ni(II) complexes with (1R,2R)-DPEN derivatives | Asymmetric Michael Addition | Diethyl malonate and ω-nitrostyrene | Diethyl (S)-2-(2-nitro-1-phenylethyl)malonate | up to 96% | researchgate.net |

| Ammonium (B1175870) salts of (1R,2R)-DPEDA | Enantioselective Diels-Alder Reaction | Cyclopentadiene (B3395910) and (E)-crotonaldehyde | Cycloadduct | 31-79% | mdpi.com |

Design of Next-Generation Heterogeneous Catalysts Incorporating N¹,¹-Diphenylethane-1,2-diamine Frameworks

The transition from homogeneous to heterogeneous catalysis is a critical step towards more sustainable and industrially viable chemical processes. A significant future research direction is the immobilization of N¹,¹-Diphenylethane-1,2-diamine and its derivatives onto solid supports.

One promising approach is the preparation of chiral silica-based materials for applications such as chromatography, which can be extended to create solid-supported catalysts. mdpi.com The covalent attachment of the diamine ligand to materials like silica (B1680970) or polymers can lead to robust, recyclable catalysts that are easily separated from the reaction mixture.

The principles for designing such heterogeneous catalysts can be drawn from related research. For example, the synthesis of a novel ecofriendly heterogeneous nano-catalyst involving a Schiff base coordinated Cu(II) covalently attached to Fe₃O₄@SiO₂ nanoparticles through an imidazolium (B1220033) linker demonstrates a viable strategy. nih.gov Similar methodologies could be adapted to anchor DPEN derivatives to magnetic nanoparticles, allowing for simple magnetic separation and catalyst reuse. The development of new bidentate, tridentate, and multidentate ligands is also a key step towards their application in heterogeneous catalysis. researchgate.net

Advanced Mechanistic Insights via Combined Experimental and Computational Approaches

A deeper understanding of reaction mechanisms is paramount for the rational design of more efficient and selective catalysts. The combination of experimental studies with computational methods, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of catalytic cycles involving N¹,¹-Diphenylethane-1,2-diamine ligands.

DFT calculations are widely used to model complex catalytic reaction pathways, study chemical reactivity, and understand molecular interactions. scielo.brmdpi.comrsc.orgresearchgate.net For catalysis involving DPEN derivatives, computational studies can provide invaluable information on the structures of transition states, the energies of reaction intermediates, and the non-covalent interactions that govern stereoselectivity. researchgate.net

For instance, a computational study on the hydrogenation of diphenylacetylene (B1204595) over palladium clusters has provided insights into the reaction mechanism at a molecular level. scielo.br Future research will undoubtedly leverage these combined approaches to investigate the mechanisms of a wider range of reactions catalyzed by DPEN-based systems. This will enable the in-silico screening of new ligand architectures and the prediction of their catalytic performance, ultimately accelerating the discovery of superior catalysts. nih.gov

Expanding the Scope of Biological and Materials Science Applications

Beyond catalysis, derivatives of N¹,¹-Diphenylethane-1,2-diamine hold considerable promise in the fields of materials science and medicinal chemistry.

In materials science, there is a growing interest in using novel diamine monomers for the synthesis of high-performance polymers. For example, the incorporation of diamines with specific structural features into polyimides can lead to materials with desirable properties such as high optical transparency, low dielectric constant, and low water absorption. researchgate.netkoreascience.krnih.govnih.gov The synthesis of novel polyimide films from diamine monomers containing ester and phenyl moieties is an active area of research. researchgate.netkoreascience.kr

In the realm of biological applications, the 1,2-diamine motif is a common feature in numerous biologically active natural products and pharmaceutical agents. nih.gov This suggests that derivatives of N¹,¹-Diphenylethane-1,2-diamine could serve as valuable scaffolds for the development of new drugs. Diphenylamine and its derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. eurekaselect.comresearchgate.netingentaconnect.comresearchgate.netnih.gov Future research will likely explore the synthesis and biological evaluation of a diverse library of N¹,¹-Diphenylethane-1,2-diamine derivatives to uncover new therapeutic leads. The modular synthesis of these derivatives could also be employed to create derivatives of existing drug molecules to fine-tune their properties. researchgate.net

常见问题

Q. Basic Research Focus

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Crystal data collection at high resolution (e.g., <1 Å) ensures accurate determination of bond lengths and angles, particularly for resolving phenyl group conformations .

- NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃). For example, methylene protons adjacent to amine groups typically resonate at δ 2.5–3.5 ppm, while aromatic protons appear at δ 6.5–7.5 ppm. Multiplicity patterns (e.g., doublets for geminal protons) aid in structural confirmation .

What strategies address low yields in cyclocondensation reactions involving this compound?

Advanced Research Focus

Low yields (~40%) in PPA-mediated cyclocondensation may arise from incomplete nitroalkane activation or competing side reactions. Mitigation strategies include:

- Reagent Optimization : Use nitroalkanes with electron-withdrawing substituents to enhance electrophilicity.

- Solvent Screening : Explore alternative acidic media (e.g., methanesulfonic acid) to improve reaction homogeneity.

- In Situ Monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction kinetics .

How does this compound function in chiral ligand design for catalysis?

Advanced Research Focus

The compound’s diaminoethane backbone allows coordination to transition metals (e.g., Cu, Fe), forming stable complexes. For example, derivatives like (1R,2R)-N,N′-bis(ferrocenylmethyl)-1,2-diphenylethane-1,2-diamine exhibit enantioselectivity in asymmetric catalysis. Key considerations:

- Steric and Electronic Tuning : Introduce substituents (e.g., electron-donating groups on phenyl rings) to modulate metal-ligand interactions.

- Crystallographic Validation : Confirm ligand geometry via X-ray diffraction to correlate structure with catalytic activity .

How can contradictions in spectroscopic data for diamine derivatives be resolved?

Advanced Research Focus

Discrepancies in NMR or crystallographic data may arise from dynamic processes (e.g., rotamer interconversion) or impurities. Solutions include:

- Variable-Temperature NMR : Identify coalescence temperatures to detect conformational exchange.

- High-Purity Synthesis : Purify intermediates via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH) to remove byproducts.

- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts or crystal packing simulations .

What role does this compound play in polymer or corrosion inhibition applications?

Advanced Research Focus

While not directly studied, analogous diamines (e.g., N1,N1,N2,N2-tetrakis(oxiran-2-ylmethyl)benzene-1,2-diamine) demonstrate epoxy prepolymer applications. Potential methodologies:

- Epoxy Functionalization : React with epichlorohydrin to form crosslinkable resins.

- Corrosion Studies : Evaluate inhibition efficiency via electrochemical impedance spectroscopy (EIS) in acidic media, correlating with adsorption isotherms .

What computational tools are recommended for modeling this compound reactivity?

Q. Advanced Research Focus

- DFT Calculations : Use Gaussian or ORCA to optimize geometries at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., in PPA) using GROMACS .

How to troubleshoot crystallization challenges for diamine derivatives?

Advanced Research Focus

Poor crystal growth may result from high flexibility or solvent incompatibility. Strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。